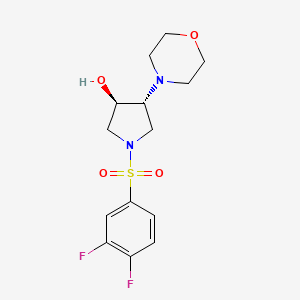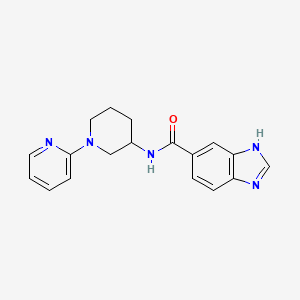
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea, also known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.37 g/mol. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to cellular proteins and DNA. These reactive metabolites can cause cellular damage and induce oxidative stress, leading to cell death and tissue damage. This compound has also been shown to inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce liver damage, oxidative stress, and apoptosis in animal models. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, which can have a wide range of physiological effects. This compound has also been shown to affect the immune system, leading to changes in cytokine production and immune cell activation.
实验室实验的优点和局限性
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a useful tool for studying liver function and toxicity, as well as oxidative stress and cellular metabolism. However, this compound is a toxic compound that requires careful handling and disposal. Additionally, this compound can be expensive to synthesize and may not be readily available in some laboratories.
未来方向
There are many potential future directions for research involving 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea. One area of interest is in the development of new therapies for liver disease, based on a better understanding of the mechanisms of this compound-induced liver damage. Additionally, this compound could be used to study the effects of oxidative stress on other organ systems, such as the cardiovascular system or the nervous system. Finally, this compound could be used to study the role of various enzymes in cellular metabolism, which could lead to the development of new therapies for metabolic disorders.
合成方法
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea can be synthesized by reacting 4-chloroaniline with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with phosgene to form the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals.
科学研究应用
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been used in scientific research to study various aspects of biochemistry and physiology. One of the primary applications of this compound is in the study of liver toxicity. This compound has been shown to induce liver damage in animal models, making it a useful tool for studying liver function and toxicity. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as the role of various enzymes in cellular metabolism.
属性
IUPAC Name |
1-(4-anilinophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(20-16-17-10-11-22-16)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-11,18H,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBWJHYMADJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)



![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
